BenchChemオンラインストアへようこそ!

Etonogestrel

Progestin Receptor Selectivity Androgen Receptor Sex Hormone-Binding Globulin

Etonogestrel is the active progestin in long-acting reversible contraceptive (LARC) implants and vaginal rings, offering 100% bioavailability and a 21–38h half-life. Unlike levonorgestrel, its C11-methylene substitution yields a lower androgen receptor binding affinity (RBA 20 vs 45–58), minimizing androgenic side effects. This makes it the definitive API for implantable or intravaginal polymer matrix development requiring sustained ovulation suppression over months. Its unique partial GR agonist profile also makes it a critical tool compound for dissecting glucocorticoid receptor-mediated gene expression. Choose etonogestrel for superior metabolic stability and consistent IVIVC benchmarks.

Molecular Formula C22H28O2
Molecular Weight 324.5 g/mol
CAS No. 54048-10-1
Cat. No. B1671717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtonogestrel
CAS54048-10-1
Synonyms13-ethyl-17-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-11-methylene-, (17-alpha)-
3-keto-desogestrel
3-ketodesogestrel
3-oxo desogestrel
3-oxodesogestrel
etonogestrel
Implanon
nexplanon
ORG-3236
Molecular FormulaC22H28O2
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1
InChIKeyGCKFUYQCUCGESZ-BPIQYHPVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
7.37e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etonogestrel (CAS 54048-10-1) Procurement Guide for Reproductive Endocrinology Research


Etonogestrel (ENG), also designated 3-ketodesogestrel, is a synthetic third-generation gonane progestin that functions as a potent progesterone receptor (PR) agonist [1]. Structurally, it is the C3 ketone derivative of the pro-drug desogestrel and the C11 methylene derivative of levonorgestrel [2]. Etonogestrel serves as the active pharmacologic agent in several long-acting reversible contraceptive (LARC) delivery systems, including subdermal implants and vaginal rings, due to its high oral bioavailability evasion and favorable metabolic stability .

Why Etonogestrel Cannot Be Freely Substituted with Other Gonane Progestins in Research Models


Despite sharing a common gonane steroid backbone, etonogestrel exhibits distinct receptor-binding fingerprints and pharmacokinetic properties compared to structurally similar progestins like levonorgestrel, desogestrel (its pro-drug), and norgestimate. Subtle structural modifications—specifically the C11 methylene group in etonogestrel versus the C13 ethyl group in levonorgestrel—profoundly alter selectivity for the androgen receptor (AR) and glucocorticoid receptor (GR), as well as plasma protein binding to sex hormone-binding globulin (SHBG) [1]. Consequently, direct substitution of etonogestrel with levonorgestrel in a delivery system or in vitro model will yield different off-target transcriptional effects, altered free hormone fractions, and divergent metabolic clearance rates [2]. The following quantitative evidence establishes the specific scientific and procurement rationale for selecting etonogestrel over its closest in-class alternatives.

Etonogestrel Comparative Quantitative Evidence for Scientific Selection


Superior Androgenic Selectivity Profile Compared to Levonorgestrel

Etonogestrel demonstrates a significantly reduced androgenic off-target profile relative to levonorgestrel (LNG). In standardized competitive binding assays, etonogestrel exhibits an Androgen Receptor (AR) Relative Binding Affinity (RBA) of 20, compared to values of 45-58 for levonorgestrel [1]. This lower AR affinity translates to a clinically meaningful difference in SHBG dynamics: etonogestrel does not suppress SHBG levels, whereas levonorgestrel is associated with decreased SHBG and increased free testosterone levels [2][3].

Progestin Receptor Selectivity Androgen Receptor Sex Hormone-Binding Globulin Endocrinology

Differential Glucocorticoid Receptor (GR) Activity vs. Levonorgestrel and Norethindrone

Etonogestrel possesses a distinct glucocorticoid receptor (GR) interaction profile compared to other common progestins. Whole-cell binding assays demonstrate that etonogestrel (ETG) and nestorone (NES) exhibit greater relative binding affinities for the GR than levonorgestrel (LNG) and norethisterone/norethindrone (NET) [1]. Functionally, ETG acts as a partial GR agonist for transactivation but an agonist for transrepression on synthetic promoters in COS-1 cells. In peripheral blood mononuclear cells (PBMCs), ETG displays selective agonist activity on the IL6 gene, whereas levonorgestrel exhibits little to no activity in transactivation models [1].

Glucocorticoid Receptor Off-Target Effects Transactivation Gene Regulation

Enhanced Duration of Ovulation Inhibition in Murine Models vs. Medroxyprogesterone Acetate (MPA)

In the development of long-acting injectable contraceptives, etonogestrel ester prodrugs demonstrate superior duration of action. A sulfonamide-derived ester of etonogestrel (ENG) inhibited ovulation for 60 days at a 2 mg dose in a murine model, the longest duration observed among all tested compounds at that dose level [1]. This significantly exceeds the performance of the widely used comparator, medroxyprogesterone acetate (MPA), which provided only 32 days of ovulation inhibition at the same 2 mg dose [1].

Long-Acting Contraception Ovulation Inhibition Prodrug Development Preclinical Efficacy

Mineralocorticoid Receptor (MR) Antagonist Potency Differentiation from Levonorgestrel

Off-target interactions with the mineralocorticoid receptor (MR) are hypothesized to contribute to the cardiovascular side effect profiles of certain progestins. Direct comparative dose-response analyses reveal that etonogestrel (ETG) and progesterone (P4) exhibit indistinguishable MR antagonist potencies for transactivation relative to the well-known MR antagonist spironolactone [1]. In contrast, levonorgestrel (LNG) and drospirenone (DRSP) are significantly more potent than spironolactone, while medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) are significantly less potent [1].

Mineralocorticoid Receptor Cardiovascular Side Effects Transcriptional Activity Progestin Pharmacology

Distinct Prodrug-to-Active Metabolite Pharmacokinetics Compared to Desogestrel and Norgestimate

Etonogestrel is the sole active metabolite responsible for the pharmacologic effect of the prodrug desogestrel. The conversion of desogestrel to etonogestrel is rapid and complete via hydroxylation in the intestinal mucosa and liver [1]. However, etonogestrel itself avoids first-pass hepatic metabolism when delivered via non-oral routes, achieving an absolute bioavailability of 100% from subdermal implants and vaginal rings [2]. This contrasts sharply with oral desogestrel, which is subject to significant gut wall and hepatic extraction. Furthermore, the elimination half-life of etonogestrel (21-38 hours) is substantially longer than that of the parent compound desogestrel (~1.5 hours) [3].

Prodrug Activation Bioavailability First-Pass Metabolism Pharmacokinetic Modeling

Recommended Etonogestrel Application Scenarios for Scientific and Industrial Procurement


Development of Long-Acting Injectable (LAI) or Implantable Contraceptive Formulations

Utilize etonogestrel as the primary API when targeting a product profile requiring >1 month of ovulation suppression with a single dose. Evidence from murine models demonstrates that etonogestrel esters provide 87.5% longer duration of action (60 days) compared to equimolar doses of MPA (32 days) [1]. This supports the selection of etonogestrel over MPA or levonorgestrel for next-generation LAI platforms aiming for 6-month or annual dosing intervals.

Investigating Androgen-Independent Progestin Effects in Metabolic or Dermatological Models

Select etonogestrel over levonorgestrel or norethindrone for in vitro and in vivo studies where minimizing androgenic off-target effects is critical. Etonogestrel's AR RBA is only 20, compared to 45-58 for levonorgestrel, and it does not suppress SHBG or elevate free testosterone [2][3]. This is particularly relevant for research on progestin-induced changes in lipid profiles, acne pathogenesis, or polycystic ovary syndrome (PCOS) models.

Characterization of Progestin-Specific Glucocorticoid Receptor (GR) Transcriptional Regulation

Use etonogestrel as a reference tool compound to dissect GR-mediated gene expression. Unlike levonorgestrel and norethindrone, which are essentially silent at the GR, etonogestrel exhibits a unique partial agonist profile for transactivation and distinct IL6 gene regulation in PBMCs [4]. This allows researchers to parse the specific contribution of GR signaling to the side effect burden of third-generation progestins.

Sustained-Release Drug Delivery System Calibration (In Vitro Release Testing)

For the development or quality control of implantable or intravaginal ring polymer matrices, etonogestrel is the definitive API standard. Its 100% bioavailability from these devices [5] and well-characterized steady-state pharmacokinetic parameters (t½ = 21-38h) provide a reliable benchmark for in vitro-in vivo correlation (IVIVC) studies and dissolution method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etonogestrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.